BenchChemオンラインストアへようこそ!

2-Chloro-3-(trifluoromethyl)benzoic acid

pKa acidity ortho effect

2-Chloro-3-(trifluoromethyl)benzoic acid (CAS 39226-97-6) is a disubstituted aromatic carboxylic acid bearing an ortho-chloro and a meta-trifluoromethyl group on the benzoic acid scaffold, with molecular formula C₈H₄ClF₃O₂ and molecular weight 224.56 g/mol. Its predicted pKa is 2.45±0.25, placing it among the stronger halogenated benzoic acids.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 39226-97-6
Cat. No. B151612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)benzoic acid
CAS39226-97-6
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyAXOAWWUSRZCGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(trifluoromethyl)benzoic Acid (CAS 39226-97-6): Physicochemical Identity and Procurement Baseline


2-Chloro-3-(trifluoromethyl)benzoic acid (CAS 39226-97-6) is a disubstituted aromatic carboxylic acid bearing an ortho-chloro and a meta-trifluoromethyl group on the benzoic acid scaffold, with molecular formula C₈H₄ClF₃O₂ and molecular weight 224.56 g/mol [1]. Its predicted pKa is 2.45±0.25, placing it among the stronger halogenated benzoic acids . The compound has a computed XLogP3 of 3.0 [1] and a measured melting point range of 132–136 °C . It is commercially available as a white solid at ≥97–98% purity (HPLC) from multiple vendors, with production scale capabilities reaching 50 kg . The compound serves as a key building block in medicinal chemistry, most notably as a precursor in the synthesis of ketoamide-based cathepsin S inhibitors where the 2-chloro substituent plays a defined conformational role, and in the synthesis of the P2X7 receptor antagonist JNJ 54166060 [2][3].

Why Regioisomeric Trifluoromethyl-Chlorobenzoic Acids Cannot Substitute for 2-Chloro-3-(trifluoromethyl)benzoic Acid


The 2-chloro-3-trifluoromethyl substitution pattern on the benzoic acid scaffold produces a unique combination of electronic, steric, and conformational properties that are not replicated by any single regioisomer. Placement of chlorine ortho to the carboxylic acid simultaneously activates the acid via the ortho effect (predicted pKa 2.45 vs. 3.77 for the non-chlorinated 3-CF₃ analog) while the meta-trifluoromethyl group exerts a strong electron-withdrawing inductive effect without the resonance interference seen in para-substituted analogs [1]. This specific geometry creates an ortho-steric environment that profoundly influences the torsion angle between the aromatic ring and amide bonds derived from the carboxylic acid—a feature explicitly exploited in medicinal chemistry programs where the 2-Cl-3-CF₃-phenyl motif was identified as essential for achieving the bioactive conformation in cathepsin S and P2X7 inhibitor series [2][3]. The melting point (132–136 °C) differs by up to 70 °C from its closest regioisomers, reflecting distinct crystal packing that impacts purification, handling, and formulation workflows . These multidimensional differences mean that procurement decisions cannot assume functional interchangeability among chloro-trifluoromethyl benzoic acid isomers.

Quantitative Differentiation Evidence for 2-Chloro-3-(trifluoromethyl)benzoic Acid vs. Closest Structural Analogs


Carboxylic Acid Acidity (pKa): Ortho-Chloro Activation Distinguishes 2-Cl-3-CF₃-BA from 4-Cl-3-CF₃ and Non-Chlorinated 3-CF₃ Analogs

The target compound exhibits a predicted pKa of 2.45±0.25, making it substantially more acidic than 3-(trifluoromethyl)benzoic acid (pKa 3.77±0.10, no chlorine substituent) and 4-chloro-3-(trifluoromethyl)benzoic acid (pKa 3.54±0.10, chlorine para to COOH) [1][2]. The 1.32 log unit difference versus the non-chlorinated analog corresponds to an approximately 21-fold difference in acid dissociation constant (Ka). The 2-chloro-4-(trifluoromethyl)benzoic acid regioisomer is marginally more acidic (pKa 2.33±0.25) but differs in CF₃ placement, which alters electronic distribution across the ring . The 2-chloro-5-(trifluoromethyl) isomer shares an identical predicted pKa (2.45±0.25) yet has a substantially lower melting point (93–96 °C vs. 132–136 °C), reflecting divergent solid-state properties [3].

pKa acidity ortho effect ionization state salt formation

Melting Point Differentiation: 2-Cl-3-CF₃-BA Occupies a Unique Thermal Range Among All Four Chloro-Trifluoromethyl Benzoic Acid Regioisomers

The experimentally measured melting point range of 132–136 °C for the target compound is distinct from all four regioisomeric chloro-(trifluoromethyl)benzoic acids . The target melts 28 °C higher than 3-(trifluoromethyl)benzoic acid (104–106 °C, lacking chlorine), 31 °C lower than 4-chloro-3-(trifluoromethyl)benzoic acid (163–165 °C), 18 °C higher than 2-chloro-4-(trifluoromethyl)benzoic acid (114–117 °C), and 39 °C higher than 2-chloro-5-(trifluoromethyl)benzoic acid (93–96 °C) [1][2][3]. The 70 °C spread across the five compounds (93–165 °C) demonstrates that positional isomerism dramatically alters crystal lattice energy, with the target occupying the middle of this range.

melting point crystallinity purification solid-state properties handling

Lipophilicity (XLogP3): 2-Cl-3-CF₃-BA Provides Intermediate Lipophilicity Versus Higher LogP Regioisomers, Optimizing Drug-Like Property Space

The target compound has a computed XLogP3 of 3.0, placing it intermediate among its chloro-(trifluoromethyl)benzoic acid regioisomers [1]. The 2-chloro-4-(trifluoromethyl) isomer is significantly more lipophilic (XLogP3 = 3.9), while 4-chloro-3-(trifluoromethyl)benzoic acid also trends higher (XLogP3 = 3.68) [2]. The ~0.7–0.9 log unit difference between the target and the 2-Cl-4-CF₃ isomer represents an approximately 5- to 8-fold difference in octanol-water partition coefficient, translating to meaningfully different predicted membrane permeability and metabolic stability profiles. The target's XLogP3 value falls within the optimal range (1–3) for oral drug-like space per Lipinski guidelines, while the 2-Cl-4-CF₃ analog (XLogP3 = 3.9) approaches the upper threshold where promiscuity and solubility risks increase.

lipophilicity XLogP3 drug-likeness membrane permeability ADME

Cathepsin S Inhibitor Pharmacophore: Ortho-2-Chloro Substituent Is Required for Bioactive Torsion Angle in Ketoamide-Based Inhibitors

In the design of ketoamide-based cathepsin S inhibitors, the trifluoromethylphenyl P2 motif required a small ortho substituent (Cl, F, or Me) at the 2-position to increase the torsion angle between the phenyl ring and the attached secondary amide, thereby enabling the bioactive conformation [1]. The resulting inhibitor incorporating the 2-chloro-3-(trifluoromethyl)phenyl fragment demonstrated an IC₅₀ of 0.304 nM against human recombinant cathepsin S in a fluorometric assay using Z-FR-AMC substrate [2]. Without the ortho substituent, the torsion angle is suboptimal, and the trifluoromethylphenyl motif cannot effectively function as the P2 element for aldehyde/ketoamide-based cathepsin S inhibition [1]. The crystal structure of the inhibitor-cathepsin S complex (PDB 3OVX) confirms the critical conformational role of the 2-chloro substituent [3]. Compounds lacking the ortho-chloro, such as those derived from 3-(trifluoromethyl)benzoic acid or 4-chloro-3-(trifluoromethyl)benzoic acid, cannot achieve this torsion angle adjustment and are thus unsuitable as direct replacements.

cathepsin S torsion angle structure-based drug design ketoamide inhibitor P2 pharmacophore

Validated Pharmaceutical Application: 2-Cl-3-CF₃-BA Is the Critical Building Block for JNJ 54166060, a Potent P2X7 Antagonist with Nanomolar Activity and Oral Bioavailability

2-Chloro-3-(trifluoromethyl)benzoic acid serves as the essential carboxylic acid building block for constructing the (2-chloro-3-(trifluoromethyl)phenyl)methanone fragment of JNJ 54166060, a clinical-stage P2X7 receptor antagonist [1]. The final compound exhibits an IC₅₀ of 4 nM at human P2X7 receptors, 115 nM at rat P2X7, and 72 nM at mouse P2X7, with high oral bioavailability across preclinical species (rat 55%, dog >100%, monkey 54%) . The compound demonstrated an ED₅₀ of 2.3 mg/kg in a rat pharmacodynamic model and low-moderate clearance, supporting a predicted human dose of 120 mg QD [1][2]. The (2-chloro-3-(trifluoromethyl)phenyl) fragment was identified through systematic SAR exploration as the optimal P2X7 pharmacophoric element, and regioisomeric benzoic acid building blocks (e.g., 2-Cl-4-CF₃-BA or 4-Cl-3-CF₃-BA) would generate structurally distinct methanone fragments that are not part of the JNJ 54166060 SAR landscape [1].

P2X7 antagonist JNJ 54166060 drug discovery building block oral bioavailability

Commercial Availability and Quality Specifications: Benchmarking Purity, Scale, and Supply Chain Maturity for Procurement Decision-Making

The target compound is commercially available from multiple established vendors with documented quality specifications. Capot Chemical supplies the compound at ≥98% purity (HPLC) with moisture ≤0.5% and offers production scale up to 50 kg, indicating mature industrial synthesis capability . Thermo Fisher Scientific offers the compound at ≥97% purity with a certified melting point range of 132–136 °C . Chemscene supplies at ≥98% purity with MDL number MFCD00792415 and room temperature storage, simplifying logistics . Apollo Scientific provides at 98% purity with melting point 132–134 °C . In contrast, the 4-chloro-3-(trifluoromethyl)benzoic acid regioisomer is typically offered at >98.0% (GC/T) by TCI but has a substantially higher melting point (160–165 °C) requiring different handling, while 2-chloro-4-(trifluoromethyl)benzoic acid (MP 114–117 °C) is available from fewer suppliers at comparable purity . The target's multi-vendor availability at consistent ≥97% purity with documented QC parameters reduces single-source supply risk for larger-scale procurement.

procurement purity specification production scale supply chain quality control

Highest-Value Application Scenarios for 2-Chloro-3-(trifluoromethyl)benzoic Acid (CAS 39226-97-6) Based on Quantitative Differentiation Evidence


Ketoamide-Based Cathepsin S Inhibitor Development Requiring the Ortho-Chloro Trifluoromethylphenyl P2 Pharmacophore

Medicinal chemistry programs developing ketoamide- or aldehyde-based cathepsin S inhibitors should prioritize this compound as the P2 building block. As demonstrated by Rankovic et al. (2010), the 2-chloro substituent is mechanistically required to adjust the torsion angle between the phenyl ring and the secondary amide, enabling the bioactive conformation that yields inhibitors with IC₅₀ values as low as 0.304 nM against human recombinant cathepsin S [1][2]. Regioisomeric building blocks lacking the ortho-chloro (e.g., 3-(trifluoromethyl)benzoic acid or 4-chloro-3-(trifluoromethyl)benzoic acid) cannot provide this conformational control and are predicted to yield pharmacologically inactive amide products for this target class. The validated X-ray co-crystal structure (PDB 3OVX) provides a structural basis for rational design and can guide further optimization [3].

P2X7 Receptor Antagonist Lead Optimization Building from the JNJ 54166060 Chemotype

For P2X7 antagonist programs, 2-chloro-3-(trifluoromethyl)benzoic acid is the validated building block for constructing the (2-chloro-3-(trifluoromethyl)phenyl)methanone fragment found in JNJ 54166060, a clinical candidate with hP2X7 IC₅₀ = 4 nM, oral bioavailability ≥54% across species, and ED₅₀ = 2.3 mg/kg in rats [1]. The balanced lipophilicity (XLogP3 = 3.0) of this benzoic acid scaffold contributes to favorable ADME properties in the final drug substance, avoiding the excessive lipophilicity of 2-Cl-4-CF₃-BA (XLogP3 = 3.9) or 4-Cl-3-CF₃-BA (XLogP3 = 3.68) that could promote CYP inhibition and metabolic instability [2][3]. Procuring the correct regioisomer ensures fidelity to the published SAR and avoids generating out-of-series methanone fragments.

Diversity-Oriented Synthesis of ortho-Chloro Substituted Biaryl and Heterocyclic Libraries via Carboxylic Acid Derivatization

The enhanced acidity of this compound (pKa 2.45 vs. 3.77 for the non-chlorinated 3-CF₃ analog) enables efficient amide coupling under milder conditions with less activation, improving yields in library synthesis where diverse amine partners are employed [1]. The intermediate melting point (132–136 °C) allows robust purification by recrystallization without the thermal degradation risk associated with higher-melting analogs like 4-Cl-3-CF₃-BA (163–165 °C) or the handling difficulties of low-melting solids like 2-Cl-5-CF₃-BA (93–96 °C) [2]. The ortho-chloro substituent can also serve as a synthetic handle for subsequent cross-coupling reactions, while the meta-CF₃ group provides metabolic stability to derived products—a dual-functional advantage not available from regioisomers where these groups are differently positioned on the ring.

Agrochemical Intermediate Development Leveraging the Ortho-Chloro Meta-Trifluoromethyl Substitution Pattern

The 2-chloro-3-(trifluoromethyl)phenyl substructure appears in intermediates for herbicidal and pesticidal compounds, where the specific electronic profile (combined ortho-Cl inductive effect and meta-CF₃ electron withdrawal) provides the requisite bioactivity against target plant species or pests [1]. The compound's commercial availability at up to 50 kg scale with ≥98% HPLC purity supports agrochemical development programs transitioning from discovery synthesis to field trial quantities [2]. The well-characterized impurity profile (moisture ≤0.5%) and multi-vendor supply chain reduce the procurement risk typically associated with less common regioisomers that have narrower supplier bases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.